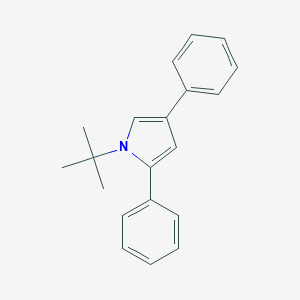

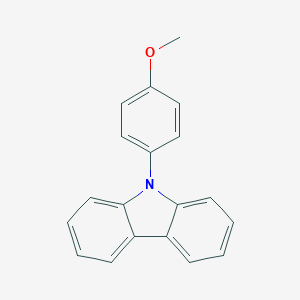

9-(4-Methoxyphenyl)carbazole

Übersicht

Beschreibung

9-(4-Methoxyphenyl)carbazole is a compound that has been used in optoelectronic applications . It is a part of the class of organic compounds known as pyrrolocarbazoles . These compounds contain a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .

Synthesis Analysis

The synthesis of 9-(4-Methoxyphenyl)carbazole involves a multi-step synthetic route. This includes Ullmann coupling of carbazole with 4-iodoanisole, formylation of 9-(4-methoxyphenyl)carbazole by Vilsmeier reaction, and the condensation of mono- or dicarbaldehydes obtained with differently substituted hydrazines .Molecular Structure Analysis

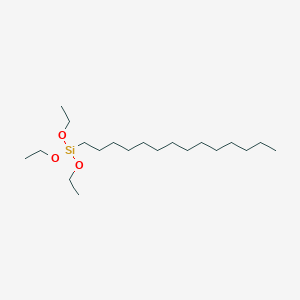

The molecular formula of 9-(4-Methoxyphenyl)carbazole is C19H15NO . The average mass is 273.328 Da and the monoisotopic mass is 273.115356 Da .Chemical Reactions Analysis

Carbazole and its derivatives, including 9-(4-Methoxyphenyl)carbazole, have been studied for their electrochemical properties . Knowledge of their electrochemical properties provides insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .Physical And Chemical Properties Analysis

9-(4-Methoxyphenyl)carbazole is a part of the class of organic compounds known as pyrrolocarbazoles . These compounds contain a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications :9-(4-Methoxyphenyl)carbazolyl-containing hydrazones have been synthesized for optoelectronic applications. These compounds form glasses with varying glass transition temperatures and demonstrate notable ionization potentials and hole drift mobilities, making them suitable for high electric field applications in optoelectronics (Matoliukstyte et al., 2005).

Electrochemical and Electrochromic Properties :New conjugated polycarbazoles derived from carbazole end-capped monomers exhibit high redox-activity and strong color changes upon electro-oxidation. These properties are crucial for electrochromic devices, which change color when a voltage is applied (Hsiao & Hsueh, 2015).

Photophysical and Electrochemical Properties :Alternating copolymers of fluorene and arylcarbazole, including 9-(4-Methoxyphenyl)carbazole, have been studied for their photophysical, electrochemical, and electroluminescent properties. These copolymers exhibit blue-shifted absorption and photoluminescence peaks, making them suitable for blue-light-emitting applications (Wong et al., 2005).

Applications in Solar Cells :Carbazole-based materials, including derivatives of 9-(4-Methoxyphenyl)carbazole, have been developed as hole transporting materials for dye-sensitized solar cells. These materials show a positive influence on photovoltaic conversion efficiency due to their unique electronic and electrochemical properties (Degbia et al., 2014).

Memory Device Applications :A conjugated polymer incorporating 9-(4-Methoxyphenyl)carbazole has been synthesized for use in nonvolatile memory devices. These devices show bistable electrical switching and nonvolatile memory performance, which are essential characteristics for data storage applications (Zeng et al., 2012).

Safety And Hazards

Zukünftige Richtungen

9-(4-Methoxyphenyl)carbazole has been used in the development of perovskite solar cells . It has been found that dopant-free hole-transporting materials based on 9-(4-Methoxyphenyl)carbazole show excellent stability under both heat and illumination . This suggests that 9-(4-Methoxyphenyl)carbazole could have significant applications in the field of solar energy in the future .

Eigenschaften

IUPAC Name |

9-(4-methoxyphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c1-21-15-12-10-14(11-13-15)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQJKWIYMIKLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389351 | |

| Record name | 9-(4-methoxyphenyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Methoxyphenyl)carbazole | |

CAS RN |

19264-74-5 | |

| Record name | 9-(4-Methoxyphenyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(4-methoxyphenyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)